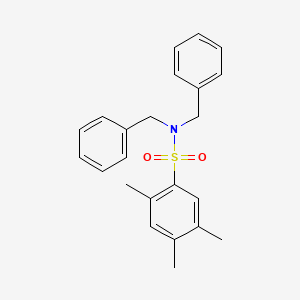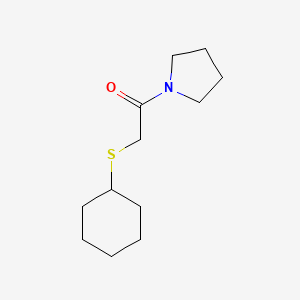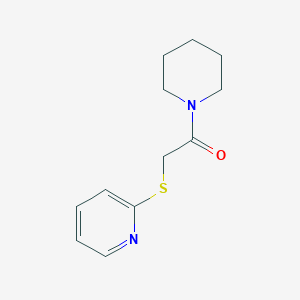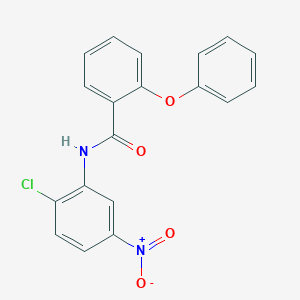
N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide, also known as DBTS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. DBTS has been used in various research fields, including biochemistry, pharmacology, and materials science.
科学的研究の応用
N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has been widely used in scientific research, particularly in the field of biochemistry. It has been used as a ligand for protein purification, as well as a fluorescence probe for studying protein-ligand interactions. N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has also been used as a reagent for the determination of amino acids and peptides. In pharmacology, N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has been used as an inhibitor of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
作用機序
The mechanism of action of N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of carbonic anhydrase by N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide may lead to a decrease in the production of bicarbonate, which can affect acid-base balance in the body.
Biochemical and Physiological Effects:
N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide can lead to a decrease in the production of bicarbonate, which can affect acid-base balance in the body. N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has also been shown to inhibit the growth of certain cancer cells in vitro. Additionally, N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has been shown to have anti-inflammatory effects in animal models.
実験室実験の利点と制限
One advantage of using N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide in lab experiments is its relatively low cost and ease of synthesis. N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide is also readily available from commercial sources. However, one limitation of using N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide. One area of research is the development of new synthetic methods for N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide that may improve its solubility and ease of use. Another area of research is the identification of new applications for N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide, particularly in the field of pharmacology. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide and its potential therapeutic uses.
合成法
N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction yields N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide as a white crystalline solid with a yield of around 80%. The synthesis method is relatively simple and inexpensive, making N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide a readily available compound for scientific research.
特性
IUPAC Name |
N,N-dibenzyl-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2S/c1-18-14-20(3)23(15-19(18)2)27(25,26)24(16-21-10-6-4-7-11-21)17-22-12-8-5-9-13-22/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNYIDLFWZZKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)

![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)


![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)


![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467258.png)
![ethyl 3-methyl-5-[[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate](/img/structure/B7467263.png)
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid](/img/structure/B7467265.png)